![molecular formula C24H19ClN4O2S B2863010 N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-19-1](/img/structure/B2863010.png)

N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

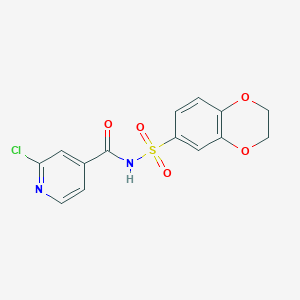

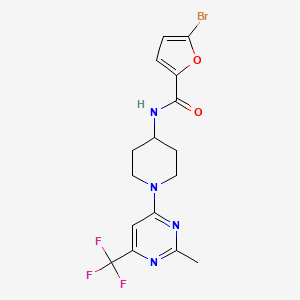

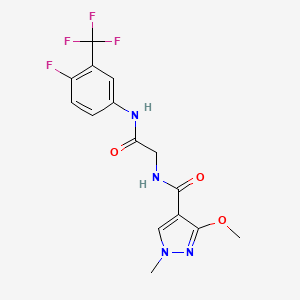

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used in a wide range of applications, including as intermediates in organic synthesis and in pharmaceuticals .

Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This process involves the reaction of benzoic acids and amines under certain conditions, such as the presence of a catalyst .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

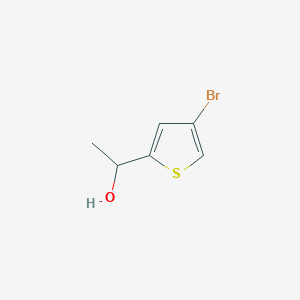

Benzamides can undergo a variety of chemical reactions, including reactions with various functional groups . The specific reactions would depend on the other substituents present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary widely depending on their specific structure. For example, the molecular weight of a benzamide compound can be calculated based on its formula .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

- Research has explored the anti-inflammatory effects of compounds similar to N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide. For instance, a study by Torres et al. (1999) investigated the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide and 7-chloro-5-(4-chlorophenyl)-1, 3-dihydro-1-methyl-2-H-1,4-benzodiazepin-2-one in mouse models, showing significant inhibition of oedema formation (Torres et al., 1999).

Antimicrobial and Antibiofilm Properties

- Limban et al. (2011) synthesized and characterized various thiourea derivatives, including compounds with structural similarities to this compound. These compounds demonstrated significant antimicrobial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011).

Antifungal Activity

- A study by Staniszewska et al. (2021) explored the antifungal activity of N-phenacyl derivatives of 2-mercaptobenzoxazole, which are structurally related to this compound. These compounds exhibited significant activity against various Candida strains (Staniszewska et al., 2021).

Synthesis and Characterization of Novel Compounds

- Xu et al. (2006) conducted studies on benzotriazole compounds containing a thioamide group, which bear structural resemblance to the compound . Their research focused on the synthesis, structural confirmation, and assessment of antifungal activities of these compounds (Xu et al., 2006).

Applications in Material Science

- Research into polyamides and polymers has also utilized compounds related to this compound. For example, Ueda and Sugiyama (1994) investigated the synthesis of ordered polyamides through direct polycondensation, indicating potential applications in material science (Ueda & Sugiyama, 1994).

Cancer Research

- The compound's derivatives have been studied in cancer research. For instance, Wolf et al. (2004) synthesized and tested benzamide derivatives conjugated with alkylating cytostatics, showing enhanced toxicity against melanoma cells compared to the parent compound (Wolf et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O2S/c25-19-12-7-13-20(14-19)29-22(15-26-23(31)18-10-5-2-6-11-18)27-28-24(29)32-16-21(30)17-8-3-1-4-9-17/h1-14H,15-16H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOPDOQYUADEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)acetamide](/img/structure/B2862937.png)

![1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2862939.png)

![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)

![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)

![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)

![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B2862945.png)

![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)